Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-
Description
Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl- (hereafter referred to by its full systematic name) is a thiourea derivative characterized by a stereospecific imidazolidinone core and a phenyl-substituted butyl chain. Its structure combines a thioxo-imidazolidinyl moiety with dual aromatic substituents (phenyl groups), conferring unique electronic and steric properties.
Properties
IUPAC Name |
1-[4-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]butyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c25-18-17(23-20(27)24(18)16-11-5-2-6-12-16)13-7-8-14-21-19(26)22-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,23,27)(H2,21,22,26)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPYRERCBPFRFM-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)NCCCC[C@H]2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29635-94-7 | |
| Record name | 29635-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Thiourea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a complex structure featuring a thiourea moiety. This structure contributes to its interaction with biological targets, enhancing its pharmacological profile.
1. Antimicrobial Activity
Thiourea derivatives have been investigated for their antimicrobial properties. Some studies indicate that certain thiourea compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents showed effective inhibition against Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MIC) as low as 6 mg/ml .
| Compound | Activity Against | MIC (mg/ml) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 6 |
| Compound 2 | Escherichia coli | 6 |
| Compound 3 | Bacillus cereus | 6 |
2. Tyrosinase Inhibition
The compound has been explored for its potential as a tyrosinase inhibitor, which is crucial in melanin biosynthesis. Tyrosinase catalyzes the conversion of tyrosine to melanin, and inhibitors can be beneficial in treating hyperpigmentation disorders. Research indicates that thiourea-containing drugs can effectively inhibit tyrosinase activity, with some derivatives showing IC50 values around 14 µM .
3. Anticancer Properties
Thiourea derivatives have also been evaluated for anticancer activity. Some studies report that certain thioureas can interact with DNA, suggesting a mechanism that might lead to cytotoxic effects on cancer cells. The binding constants for drug-DNA interactions were found to be significant, indicating potential for further development as anticancer agents .
The mechanisms underlying the biological activities of thiourea compounds are multifaceted:
- Enzyme Inhibition : Many thioureas act by inhibiting enzymes such as tyrosinase and other oxidases, disrupting metabolic pathways critical for microbial survival and tumor growth.
- DNA Interaction : The ability of thiourea derivatives to bind DNA suggests they may interfere with replication and transcription processes in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study on a series of thiourea derivatives demonstrated varying degrees of antimicrobial activity against a panel of bacterial strains. The findings indicated that structural modifications could enhance efficacy, suggesting a pathway for the design of new antimicrobial agents.
Case Study 2: Tyrosinase Inhibition
In another investigation, researchers synthesized several thiourea derivatives and tested their ability to inhibit tyrosinase. The results showed that specific modifications led to improved inhibitory potency, highlighting the importance of chemical structure in biological activity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiourea moieties can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, derivatives have shown promising activity against various cancer cell lines, including breast and prostate cancer, with IC50 values ranging from 3 to 20 µM .
Mechanism of Action
The anticancer efficacy of thiourea compounds is often linked to their ability to modulate angiogenesis and disrupt cancer cell signaling pathways. A study highlighted that certain thiourea derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses associated with cancer .
Antimicrobial Properties
Thiourea derivatives have demonstrated notable antimicrobial activity against a range of pathogens. For example, a recent study synthesized new thiourea compounds that exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, as well as antifungal activity . The structure-activity relationship (SAR) analysis revealed that modifications to the thiourea scaffold can enhance antimicrobial potency.
Agricultural Applications
Pesticidal Activity
Thiourea compounds are also explored for their potential as pesticides. Their ability to inhibit certain enzymes in pests can lead to effective pest management strategies. Research has indicated that specific thiourea derivatives can reduce the viability of agricultural pests, thereby protecting crops from damage .
Materials Science
Polymer Chemistry
In materials science, thiourea derivatives are utilized in the synthesis of polymers with unique properties. The incorporation of thiourea groups into polymer backbones can enhance thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and other industrial products .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiourea analogues demonstrated their effectiveness against MDA-MB 231 breast cancer cells using the MTT assay. The results indicated that certain derivatives had enhanced cytotoxicity compared to standard chemotherapeutic agents like paclitaxel, suggesting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Activity
Research on new thiourea derivatives revealed significant antibacterial activity against multidrug-resistant strains of bacteria. The synthesized compounds were tested in vitro, showing effective inhibition zones comparable to conventional antibiotics .
Chemical Reactions Analysis
Functional Groups and Reactivity
-
Thiourea Group (NC(=S)N) :
Thioureas are nucleophilic due to the lone pairs on sulfur. Common reactions include alkylation, acylation, and participation in cycloadditions. -
Imidazolidinyl Moiety :
The sulfanylidene group (C=S) in the imidazolidinyl ring can act as a leaving group or participate in substitution reactions. The (4S) stereochemistry may influence reaction pathways .
Alkylation of Thiourea
Mechanism : Thioureas react with alkylating agents (e.g., alkyl halides) to form alkylthiouronium salts.
Example : Reaction with methyl iodide could yield a quaternary ammonium salt.
Conditions : Polar aprotic solvents (e.g., DMF), room temperature.
Acylation
Mechanism : Acylation with acyl chlorides (e.g., RCOCl) forms thioamides or acylthiouronium salts.
Example : Reaction with benzoyl chloride could produce a benzoylated thiourea derivative.
Conditions : Basic catalysts (e.g., pyridine), reflux.
Cyclization
Mechanism : The imidazolidinyl ring’s C=S group may undergo cyclization under acidic/basic conditions, potentially forming heterocycles.
Example : Ring-opening or rearrangement under acidic conditions to form new sulfur-containing rings.
Nucleophilic Substitution at C=S
Mechanism : The sulfanylidene group (C=S) can act as a leaving group, allowing substitution by nucleophiles (e.g., amines).
Example : Reaction with ammonia could replace the sulfur with an amino group.
Hydrolysis
Mechanism : Thioureas hydrolyze under acidic/basic conditions to form thiols or thiolate salts.
Example : Acidic hydrolysis could yield a thiol and urea derivative.
Stereochemical Considerations
The (4S) configuration of the imidazolidinyl ring suggests stereospecificity in reactions involving this moiety. For example, nucleophilic attacks or substitutions near this center may favor specific diastereomers .
Data Table: Potential Reactions and Outcomes
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I | DMF, RT | Alkylthiouronium salt |
| Acylation | PhCOCl | Pyridine, reflux | Benzoylated thiourea derivative |
| Cyclization | H₂SO₄ (acidic) | Heated aqueous solution | Sulfur-containing heterocycle |
| Nucleophilic Substitution | NH₃ | Aqueous, RT | Aminated imidazolidinyl derivative |
| Hydrolysis | HCl | Aqueous, reflux | Thiol and urea derivative |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituents and backbone modifications. Below is a systematic comparison with structurally analogous compounds:
Structural Analogues
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA is expected to be higher than that of simpler thioureas (e.g., 21.75 for the dimethylimidazolyl analogue ) due to the additional carbonyl and aromatic groups.
- Solubility and Lipophilicity : The butyl chain and phenyl groups may reduce aqueous solubility compared to sulfonamide-containing analogues (e.g., Br-LED209) but improve membrane permeability .
Q & A
Q. What are the standard synthetic routes for N-substituted thiourea derivatives containing imidazolidinone moieties?
The synthesis typically involves sequential reactions:
- Step 1: Reacting primary amines with aryl isothiocyanates to form thiourea intermediates. For example, 4-(benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates to yield thiourea precursors .
- Step 2: Cyclization under acidic conditions to form heterocyclic cores. For instance, thiourea intermediates can be cyclized to 1,3,5-oxadiazinane-4-thiones using HCl .
- Key Considerations: Reaction temperature, solvent polarity, and acid strength significantly influence yield and regioselectivity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this thiourea compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and stereochemistry. For example, intramolecular hydrogen bonding patterns (e.g., N–H⋯N interactions) are detectable via downfield shifts in H NMR .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- HPLC/UPLC: Assesses purity (>95% is typical for bioactive compounds) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography: Resolves crystal packing and supramolecular interactions (e.g., helical chains via N–H⋯N hydrogen bonds) .
Q. How is the cytotoxic activity of such thiourea derivatives evaluated in vitro?
- Assay Design: Use cell lines (e.g., MCF-7, HeLa) in 96-well plates with 48–72 hr exposure periods.
- Dose Range: 0.1–100 µM, with IC calculated via nonlinear regression (e.g., GraphPad Prism).
- Controls: Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control .
Advanced Research Questions
Q. How can computational docking studies predict the anticancer mechanism of this thiourea derivative?
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) based on structural analogs .
- Software: Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values. For example, thiourea derivatives with high affinity for EGFR’s ATP-binding pocket show correlation with growth inhibition .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling: Measure plasma half-life (e.g., via LC-MS/MS) and bioavailability. Low solubility (LogP >5) often limits in vivo activity .
- Prodrug Modification: Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility.
- Formulation Optimization: Use nanocarriers (e.g., liposomes) to improve tissue penetration .
Q. How do substituent modifications on the phenyl and imidazolidinone rings affect bioactivity?
- Electron-Withdrawing Groups (EWGs): Nitro (-NO) or cyano (-CN) groups on the phenyl ring enhance electrophilicity, improving kinase inhibition but potentially increasing toxicity .
- Steric Effects: Bulky substituents (e.g., 3,5-dimethyl) on the imidazolidinone core reduce conformational flexibility, which may lower binding affinity .
- Data Analysis: Use QSAR models to correlate Hammett constants (σ) or molar refractivity (MR) with IC trends .
Q. What role do quantum chemical calculations play in understanding reactivity and stability?
- DFT Studies: Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity toward electrophiles .
- Molecular Dynamics (MD): Simulate solvation effects and protein-ligand binding stability over 100-ns trajectories .
Methodological Tables
Table 1: Key Physicochemical Properties of Thiourea Derivatives
| Property | Value (Example) | Method/Reference |
|---|---|---|
| LogP | 6.98 | HPLC (Octanol/Water) |
| Topological PSA | 98 Ų | Computational (DFT) |
| Hydrogen Bond Acceptors | 4 | PubChem Data |
| Melting Point | >250°C | DSC |
Table 2: Optimization of Reaction Conditions for Cyclization
| Condition | Yield (%) | Selectivity (Oxadiazinane:Triazinane) |
|---|---|---|
| HCl (1M, 80°C) | 72 | 3:1 |
| HSO (0.5M, 60°C) | 65 | 2:1 |
| Acetic Acid (neat, 100°C) | 55 | 1.5:1 |
| Adapted from cyclization studies in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
